Cas no 1056675-12-7 (Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate)

Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate
- tert-butyl 4-(cyclopentylcarbamoylamino)piperidine-1-carboxylate
- TERT-BUTYL 4-[(CYCLOPENTYLCARBAMOYL)AMINO]PIPERIDINE-1-CARBOXYLATE
- Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate
-
- インチ: 1S/C16H29N3O3/c1-16(2,3)22-15(21)19-10-8-13(9-11-19)18-14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H2,17,18,20)
- InChIKey: CQVDJUOPJODUSM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)NC(NC1CCCC1)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 392
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 70.7
Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063491-1g |
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |
1056675-12-7 | 95% | 1g |
£330.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343825-1g |
Tert-butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |
1056675-12-7 | 95+% | 1g |
¥3339.00 | 2024-08-09 | |
Chemenu | CM317679-1g |
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |
1056675-12-7 | 95% | 1g |
$415 | 2023-01-20 | |
Chemenu | CM317679-1g |
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate |
1056675-12-7 | 95% | 1g |
$350 | 2021-08-18 |
Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylateに関する追加情報
Comprehensive Overview of Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate (CAS No. 1056675-12-7)
Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate (CAS No. 1056675-12-7) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are known for their versatility in drug discovery and medicinal chemistry. The presence of both cyclopentyl and tert-butyl groups enhances its structural uniqueness, making it a valuable intermediate for designing bioactive molecules. Researchers often focus on its ureido functional group, which contributes to hydrogen bonding interactions, a critical feature in ligand-receptor binding studies.
In recent years, the demand for piperidine-based compounds like Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate has surged due to their applications in central nervous system (CNS) drug development. With the growing interest in neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has garnered attention for its potential role in modulating neurotransmitter systems. Its carbamate protection group (tert-butyloxycarbonyl, or Boc) further ensures stability during synthetic processes, a feature highly valued in peptide chemistry and combinatorial libraries.
The synthesis of Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate typically involves multi-step organic reactions, including urea formation and Boc protection. These methods are optimized for high yield and purity, catering to the stringent requirements of pharmaceutical-grade materials. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its structural integrity, ensuring compliance with regulatory standards for preclinical research.
From an industrial perspective, this compound aligns with the trend toward fragment-based drug design (FBDD), where small molecular fragments are used to build larger, more complex drug candidates. Its cyclopentyl moiety offers a balance between lipophilicity and conformational flexibility, properties that are increasingly sought after in kinase inhibitors and GPCR-targeted therapies. Moreover, the Boc-protected piperidine scaffold serves as a building block for protease inhibitors, a hot topic in antiviral and anticancer drug development.
Environmental and safety considerations are also paramount when handling Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate. While it is not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE) and fume hoods, are recommended. The compound's stability under ambient conditions makes it suitable for long-term storage, though desiccants and inert atmospheres are advised to prevent degradation.
In the context of green chemistry, researchers are exploring solvent-free or catalytic methods to synthesize derivatives of this compound, reducing waste and energy consumption. Such innovations resonate with the global push for sustainable pharmaceutical manufacturing. Additionally, computational tools like molecular docking and QSAR modeling are being leveraged to predict the bioactivity of its analogs, accelerating the drug discovery pipeline.
For those sourcing Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate, quality assurance is critical. Reputable suppliers provide certificates of analysis (CoA) detailing purity, solubility, and spectroscopic data. The compound's CAS No. 1056675-12-7 serves as a unique identifier, facilitating precise inventory management and regulatory compliance. As the pharmaceutical industry embraces high-throughput screening (HTS), the demand for reliable intermediates like this one is expected to grow.
In summary, Tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate exemplifies the intersection of synthetic chemistry and biomedical innovation. Its structural features and applications align with contemporary research trends, from CNS therapeutics to sustainable synthesis. As scientific inquiries into its derivatives expand, this compound will likely remain a cornerstone in the toolkit of medicinal chemists worldwide.
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